Desmetil Fluorometolona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

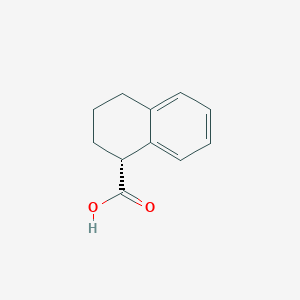

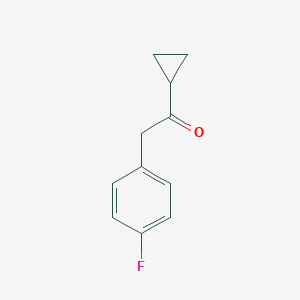

Desmethyl Fluorometholone is a synthetic glucocorticoid, a type of steroid hormone that is used primarily for its anti-inflammatory properties. It is an impurity of Fluorometholone synthesis and is known for its application in treating ocular inflammation .

Aplicaciones Científicas De Investigación

Desmethyl Fluorometholone has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Desmethyl Fluorometholone, a derivative of Fluorometholone, is a synthetic glucocorticoid . Glucocorticoids are a class of corticosteroids that bind to the glucocorticoid receptor, which is present in almost every vertebrate animal cell. The primary targets of Desmethyl Fluorometholone are these glucocorticoid receptors .

Mode of Action

Desmethyl Fluorometholone, like other glucocorticoids, works by binding to the glucocorticoid receptor, leading to changes in gene transcription . This binding inhibits the inflammatory response to a variety of inciting agents and probably delays or slows healing . They inhibit the edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, deposition of collagen, and scar formation associated with inflammation .

Biochemical Pathways

Corticosteroids are thought to act by the induction of phospholipase a2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .

Pharmacokinetics

It is known that glucocorticoids like fluorometholone are usually administered as eye drops for the treatment of allergic and inflammatory conditions of the eye

Result of Action

The molecular and cellular effects of Desmethyl Fluorometholone’s action are primarily anti-inflammatory. It inhibits the inflammatory response, reducing edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, deposition of collagen, and scar formation associated with inflammation . In the context of ocular application, Fluorometholone has been found to modulate the gene expression of ocular surface mucins .

Análisis Bioquímico

Biochemical Properties

Desmethyl Fluorometholone acts as a glucocorticoid, interacting with various enzymes, proteins, and other biomolecules involved in inflammatory responses. It primarily binds to glucocorticoid receptors, modulating the expression of anti-inflammatory proteins and inhibiting the production of pro-inflammatory cytokines . This interaction helps reduce inflammation and immune responses in ocular tissues.

Cellular Effects

Desmethyl Fluorometholone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit high glucose-induced cellular senescence in human retinal endothelial cells by suppressing the expression of inflammatory factors such as tumor necrosis factor-α, interleukin-6, and interleukin-8 . Additionally, it modulates the activity of the p53/p21 and retinoblastoma signaling pathways, thereby reducing cellular senescence and promoting cell survival .

Molecular Mechanism

. These proteins inhibit the release of arachidonic acid, a precursor of pro-inflammatory eicosanoids. By reducing the production of these eicosanoids, Desmethyl Fluorometholone effectively diminishes inflammation and immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Desmethyl Fluorometholone have been observed to change over time. Long-term use of glucocorticoids like Desmethyl Fluorometholone may lead to increased risks of cataracts and glaucoma . Additionally, its stability and degradation in vitro and in vivo studies have shown that prolonged exposure can result in reduced efficacy and potential adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of Desmethyl Fluorometholone vary with different dosages in animal models. At therapeutic doses, it effectively reduces inflammation and immune responses without significant adverse effects. At higher doses, it may cause toxic effects, including increased risks of cataracts, glaucoma, and other ocular complications . Threshold effects have been observed, indicating that there is a dosage range within which the compound is both effective and safe .

Metabolic Pathways

Desmethyl Fluorometholone is involved in metabolic pathways related to glucocorticoid metabolism. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . These interactions can affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics and pharmacodynamics of the compound .

Transport and Distribution

Within cells and tissues, Desmethyl Fluorometholone is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target tissues, where it exerts its anti-inflammatory effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to transport proteins .

Subcellular Localization

Desmethyl Fluorometholone is localized to specific subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments . In the nucleus, it binds to glucocorticoid receptors, modulating gene expression and cellular responses to inflammation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Fluorometholone involves multiple steps, starting from the basic steroid structure. The process typically includes fluorination, hydroxylation, and acetylation reactions. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial for achieving high yield and purity .

Industrial Production Methods: Industrial production of Desmethyl Fluorometholone follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality .

Types of Reactions:

Oxidation: Desmethyl Fluorometholone can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert Desmethyl Fluorometholone into its reduced forms, altering its pharmacological properties.

Substitution: Substitution reactions, particularly involving the fluorine atom, can produce a range of analogs with different biological activities

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents like chlorine or bromine

Major Products Formed: The major products formed from these reactions include various hydroxylated, acetylated, and fluorinated derivatives, each with distinct pharmacological profiles .

Comparación Con Compuestos Similares

Fluorometholone: A closely related compound with similar anti-inflammatory properties but with a different fluorination pattern.

Deltamedrane: Another glucocorticoid with a similar structure but different hydroxylation and methylation patterns.

Epoxy Metradiene: A derivative with an epoxy group, offering different pharmacological effects.

Uniqueness: Desmethyl Fluorometholone is unique due to its specific fluorination and hydroxylation pattern, which confer distinct pharmacokinetic and pharmacodynamic properties. Its ability to modulate inflammation with potentially fewer side effects makes it a valuable compound in both research and therapeutic contexts .

Propiedades

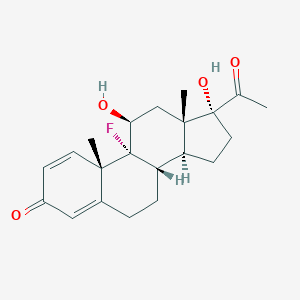

IUPAC Name |

(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FO4/c1-12(23)20(26)9-7-15-16-5-4-13-10-14(24)6-8-18(13,2)21(16,22)17(25)11-19(15,20)3/h6,8,10,15-17,25-26H,4-5,7,9,11H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMWCKMREBLJGE-BPSSIEEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B116871.png)

![2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B116893.png)

![3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one](/img/structure/B116901.png)

![(1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B116906.png)